molecular formula C11H9N5O2S B2519189 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 877634-75-8

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2519189
CAS No.: 877634-75-8
M. Wt: 275.29
InChI Key: NZTSVBBEVNIFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis pathway for this compound involves several steps. The starting materials include 2-methoxyphenethylamine, 2-bromoacetic acid, furan-2-carboxylic acid, thiourea, hydrazine hydrate, sodium hydroxide, potassium carbonate, acetic anhydride, triethylamine, N,N-dimethylformamide, chloroacetyl chloride, sodium azide, copper (I) iodide, sodium ascorbate, and pyridine. The synthesis involves the creation of intermediate compounds, which are then coupled to form the final product.


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a triazole ring, a pyridazine ring, and a thioacetamide group. The InChI Key for this compound is RDTMEDMXXCQNFI-UHFFFAOYSA-N.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 409.46.

Scientific Research Applications

Antiviral and Anticancer Properties

  • Compounds with structures similar to 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been evaluated for antiviral activity, specifically against HIV-1 and HIV-2 replication in MT-4 cells. These compounds show promise in inhibiting the reverse transcriptase binding site of HIV-1 (Khan et al., 2014).
  • Certain derivatives have shown effectiveness as kinesin Eg5 inhibitors, which are significant in cancer therapy as they can halt cancer cell division (Khan et al., 2014).

Anti-Exudative Properties

  • Derivatives of 1,2,4-triazol have been synthesized and demonstrated significant anti-exudative properties. These findings are crucial in the development of new, effective drugs with reduced toxicity (Chalenko et al., 2019).

Antimicrobial and Analgesic Activities

  • Some synthesized compounds similar to the chemical structure have been tested and found to possess antimicrobial and analgesic activities. This implies potential applications in treating infections and pain management (Ravindra et al., 2008).

Antioxidant and Immune-Modulating Potential

  • Research on sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate, a compound structurally related to the chemical , indicates potential antioxidant and immune-modulating properties. This could lead to applications in enhancing body defenses and managing oxidative stress (Danilchenko, 2017).

Biochemical Influence

  • The compound's biochemical influence has been studied, particularly on serum biochemical parameters. Such research can provide insights into its therapeutic applications and safety profile (Danilchenko, 2017).

Safety and Hazards

The compound is intended for research use only and is not for human or veterinary use. Specific safety and hazard information for this compound is not available in the resources I have.

Future Directions

The compound, being a research compound, has potential for further study in various fields. Triazole compounds, in general, have been found to have a broad range of biological activities, which makes them interesting targets for drug design, discovery, and development .

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c12-9(17)6-19-11-14-13-10-4-3-7(15-16(10)11)8-2-1-5-18-8/h1-5H,6H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSVBBEVNIFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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